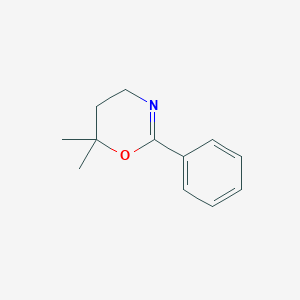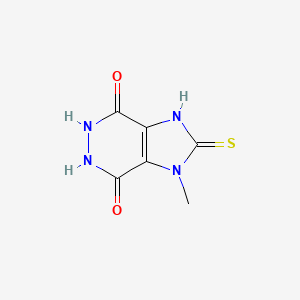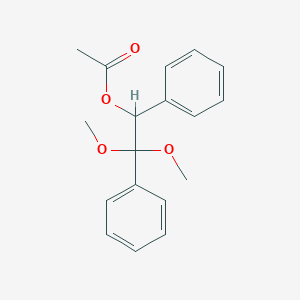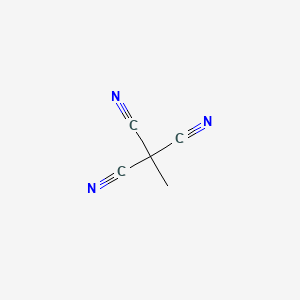
1,1,1-Ethanetricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Ethanetricarbonitrile, also known as ethane-1,1,1-tricarbonitrile, is an organic compound with the molecular formula C5H3N3. It is characterized by the presence of three cyano groups (-CN) attached to a single carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Ethanetricarbonitrile can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trichloroethane with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, resulting in the substitution of chlorine atoms with cyano groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency .
化学反応の分析
Types of Reactions: 1,1,1-Ethanetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
1,1,1-Ethanetricarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 1,1,1-ethanetricarbonitrile exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific context of its use .
類似化合物との比較
1,1,2-Ethanetricarbonitrile: Similar structure but with different substitution patterns.
1,1,1-Trichloroethane: Shares the same carbon backbone but with chlorine atoms instead of cyano groups
Uniqueness: 1,1,1-Ethanetricarbonitrile is unique due to its three cyano groups attached to a single carbon atom, which imparts distinct reactivity and potential for diverse applications compared to other nitriles .
特性
CAS番号 |
10359-20-3 |
|---|---|
分子式 |
C5H3N3 |
分子量 |
105.10 g/mol |
IUPAC名 |
ethane-1,1,1-tricarbonitrile |
InChI |
InChI=1S/C5H3N3/c1-5(2-6,3-7)4-8/h1H3 |
InChIキー |
VWUGKRZGPYWAPN-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)
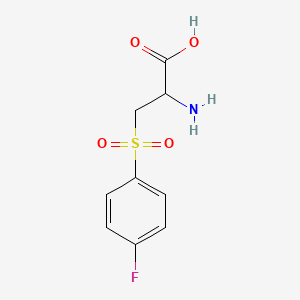
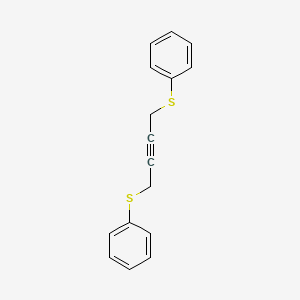
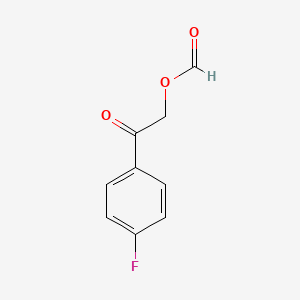

![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)

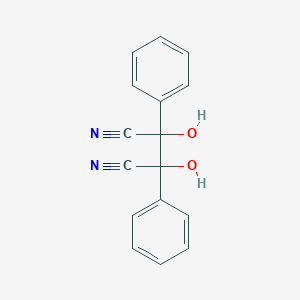
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
